(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
CAS No.: 28143-91-1
Cat. No.: VC21127484
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28143-91-1 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol |
| Standard InChI | InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1 |
| Standard InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O |
| SMILES | C1=CC=C(C=C1)C(C(CO)N)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C(CO)N)O |
Introduction
Chemical Identity and Structure
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is characterized by a three-carbon backbone with a phenyl substituent, an amino group, and two hydroxyl groups in specific stereochemical arrangements. The compound's identity is defined by several chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
| Parameter | Value |
|---|---|
| CAS Number | 28143-91-1 (Alternative: 55057-81-3) |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol |
| Common Synonyms | L-threo-1-Phenyl-2-amino-1,3-propanediol |
| InChI | InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1 |
| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N |
| SMILES | C1=CC=C(C=C1)C(C(CO)N)O |
The molecule contains two contiguous stereogenic centers at C-1 and C-2, both with S-configuration. The phenyl group is attached to C-1, which also bears a hydroxyl group, while C-2 contains the amino group and connects to C-3, which carries another hydroxyl group. This specific stereochemical arrangement gives the compound its threo relative configuration and is responsible for its distinctive chemical behavior in asymmetric reactions .
Physical Properties
Appearance and State
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol appears as white to yellow crystals or crystalline powder under standard conditions. This physical form facilitates its handling in laboratory settings and contributes to its stability .
Thermal Properties
The thermal properties of this compound have been well-characterized through various analytical methods. Table 2 summarizes these properties:
Table 2: Thermal Properties of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
| Property | Value | Source |
|---|---|---|
| Melting Point | 109-113°C | |
| Melting Point (alt.) | 112-115°C | |
| Boiling Point | 295.79°C (rough estimate) | |
| Storage Temperature | 2-8°C (recommended) |
The slight variations in melting point reported by different sources are common for organic compounds and may reflect differences in sample purity or measurement conditions.
Optical Properties
As a chiral compound, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol exhibits optical activity. The specific optical rotation values have been measured under various conditions as shown in Table 3:
Table 3: Optical Rotation of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
| Condition | Specific Rotation |
|---|---|
| [α]25/D, c = 1 in 1 M HCl | +37° |
| 20°C, 589 nm, c=1, 1 N HCl | +35° to +39° |
| C=1, MeOH | +26.5° |
The positive rotation values confirm the (+) designation in the compound's name and are important parameters for verifying its stereochemical purity .
Other Physical Parameters
Additional physical properties contribute to the comprehensive characterization of the compound:
Table 4: Additional Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.1222 (estimated) | |
| pKa | 11.73±0.45 (predicted) | |
| Physical Form | Crystals or Crystalline Powder | |
| Color | White to yellow |
Chemical Properties and Reactivity
Functional Group Analysis
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol contains three key functional groups that determine its chemical behavior:
-
Primary amino group (-NH₂) at C-2: Functions as a nucleophile in substitution and addition reactions.
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Secondary hydroxyl group (-OH) at C-1: Can undergo esterification, etherification, and oxidation reactions.
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Primary hydroxyl group (-OH) at C-3: Generally more reactive than the secondary hydroxyl group in selective transformations.
The presence of these functional groups makes this compound a versatile building block for synthesizing more complex structures. The amino group can be protected, alkylated, or acylated, while the hydroxyl groups can be selectively modified depending on reaction conditions .
Reaction Patterns
The compound undergoes characteristic reactions associated with its functional groups:
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Oxidation reactions: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.
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Substitution reactions: The amino group readily participates in substitution reactions to form various derivatives.
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Protection/deprotection strategies: Selective protection of functional groups enables controlled transformations.
One particularly notable reaction is the Mitsunobu reaction, which has been studied extensively with this compound and its derivatives .
Synthetic Applications
As a Precursor to Chiral 2-Oxazolines
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol serves as an important precursor in the synthesis of chiral 2-oxazolines. This application leverages the compound's stereochemical properties to transfer chirality to the resulting oxazoline products. The reaction typically involves the condensation of the amino alcohol with carboxylic acid derivatives followed by cyclization .
The resulting 2-oxazolines find applications as:
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Chiral auxiliaries in asymmetric synthesis
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Ligands for metal-catalyzed transformations
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Building blocks for pharmaceutically active compounds
N-Protected Derivatives
Research has demonstrated various methods for preparing N-protected derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. These derivatives are crucial intermediates for further transformations where selective reactivity is required.
Rozwadowska reported the preparation of several N-protected derivatives with their respective yields and properties :
Table 5: N-Protected Derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
| Derivative | Reaction Conditions | Yield | Melting Point | Optical Rotation |
|---|---|---|---|---|
| N-Benzyl | Benzaldehyde, MeOH, CuSO₄, then NaBH₄ | 76% | 71.5-72.5°C | [α]D +79.9° |
| N,N-Dibenzyl | Benzyl bromide, K₂CO₃, reflux, 3h | 73% | 102.5-104°C | [α]D +92.3° |
| N-Phthaloyl | Not specified in search results | - | - | - |
These protected derivatives provide platforms for selective transformations at other functional groups within the molecule .
Mitsunobu Reaction Studies
Detailed investigations of the Mitsunobu reaction with N-protected derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol have revealed interesting stereochemical outcomes. When the N-phthaloyl protected derivative reacts with thiolacetic acid in the presence of DEAD/PPh₃ complex in THF, monothioacetate forms as the major product (46% yield), while the 1,3-bisthioester is produced in 26% yield .
The stereochemical course of these reactions depends significantly on the nature of the nitrogen substitution:
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N-mono or N,N-dialkyl substituted derivatives undergo retention of configuration
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N-alkoxycarbonyl or phthaloyl derivatives show inversion of configuration
These findings highlight the importance of protective group strategies in controlling reaction outcomes with this versatile building block.
Pharmaceutical and Industrial Applications
Pharmaceutical Relevance
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has significant applications in pharmaceutical synthesis:
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Anticancer Agent Development: The compound is used in the preparation of potential anticancer agents, although specific structural details of these agents aren't provided in the search results .
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Chiral Building Block: Its well-defined stereochemistry makes it valuable for constructing stereoselectively complex pharmaceuticals where spatial arrangement is critical for biological activity.
The pharmaceutical industry values such compounds for their ability to introduce controlled stereochemistry in drug candidates, potentially improving efficacy and reducing side effects.
Industrial Uses
Beyond pharmaceutical applications, compounds of this structural class serve as emulsifying agents in various industrial products including:
The amphiphilic nature of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, with its hydrophilic amino and hydroxyl groups and hydrophobic phenyl ring, makes it suitable for these applications by facilitating the mixing of otherwise immiscible substances.
| Parameter | Classification | Source |
|---|---|---|
| GHS Symbol | GHS07 | |
| Signal Word | Warning | |
| Hazard Statements | H315-H319-H335 | |
| Risk Statements | 36/37/38 | |
| Hazard Codes | Xi (Irritant) | |
| WGK Germany | 3 |
The hazard statements indicate:
-
H315: Causes skin irritation
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H319: Causes serious eye irritation
These precautions reflect the compound's irritant properties and should be observed when handling it in laboratory or industrial settings.
| Supplier | Product Number | Purity | Package Size | Price (as reported) | Date Updated |
|---|---|---|---|---|---|
| Sigma-Aldrich | 186546 | 97% | 5g | $148 | 2023-06-20 |
| Alfa Aesar | 042183 | 97% | 1g | $40.65 | 2024-03-01 |
| Alfa Aesar | 042183 | 97% | 5g | $114 | 2021-12-16 |
| Santa Cruz Biotechnology | sc-251649 | Not specified | 5g | $120 | Not provided |
| Santa Cruz Biotechnology | sc-251649A | Not specified | 50g | $1025 | Not provided |
| Thermo Scientific | AA4218303 | ≥98% | 1g | Price varies | 2025-04-08 |
The compound is typically available in purities ranging from 97% to 98%, with package sizes from 1g to 50g to accommodate different research needs .
Analytical Characterization
Spectroscopic Properties
While detailed spectral data is limited in the search results, standard analytical techniques for characterizing (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are critical for structural confirmation and purity assessment. Fragment provides some NMR data for derivatives of the compound.
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Infrared (IR) Spectroscopy: VWR reports that infrared spectral analysis is used to confirm the identity of their commercial product .
-
Mass Spectrometry: This technique provides molecular weight confirmation and fragmentation patterns valuable for structural verification.
| Method | Parameter Measured | Typical Specification |
|---|---|---|
| Titration with HClO₄ | Chemical purity | ≥96.0% |
| Melting point determination | Purity/Identity | 109-114°C |
| Optical rotation | Stereochemical purity | +35° to +39° |
| Appearance | Physical characteristics | White to yellow powder or crystals |
These analytical parameters ensure the compound's identity, purity, and stereochemical integrity for research and industrial applications .
Under appropriate storage conditions, the compound maintains its physical and chemical properties, including its stereochemical integrity, which is critical for its applications in asymmetric synthesis .
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